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Compound of Interest

Compound Name: Hesperidin dihydrochalcone

Cat. No.: B12110229

For Researchers, Scientists, and Drug Development Professionals

Hesperidin, a flavanone glycoside abundantly found in citrus fruits, serves as a valuable
precursor for the synthesis of Hesperidin Dihydrochalcone (HDC). This conversion is of
significant interest due to the potential of dihydrochalcones as low-calorie sweeteners, flavor
enhancers, and compounds with various biological activities. The transformation involves a
two-step process: an alkaline-induced opening of the flavanone ring to form a chalcone,
followed by catalytic hydrogenation to yield the target dihydrochalcone. This guide provides an
in-depth overview of the synthesis, detailing the chemical pathways, experimental protocols,
and quantitative data derived from scientific literature and patents.

The Chemical Pathway: From Flavanone to
Dihydrochalcone

The synthesis of Hesperidin Dihydrochalcone from hesperidin is a well-established
procedure that proceeds through two primary chemical reactions:

¢ Ring Opening (Isomerization): The process begins with the treatment of hesperidin with a
strong alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This
environment catalyzes the opening of the central heterocyclic C-ring of the flavanone
structure. This isomerization reaction converts the tasteless hesperidin into its corresponding
chalcone, Hesperidin Chalcone.[1][2]
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o Catalytic Hydrogenation: The intermediate, Hesperidin Chalcone, possesses an q,[3-
unsaturated ketone moiety. This double bond is subsequently reduced through catalytic
hydrogenation.[3] In this step, the chalcone is exposed to hydrogen gas in the presence of a
metal catalyst, such as Raney nickel or Palladium on carbon (Pd/C).[4][5] The hydrogenation
saturates the double bond, yielding the stable and often sweet-tasting Hesperidin
Dihydrochalcone.

The overall transformation can be visualized as follows:
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Fig. 1. Overall synthesis workflow from Hesperidin to Hesperidin Dihydrochalcone.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and purification of Hesperidin
Dihydrochalcone. Below are protocols derived from established chemical synthesis methods.

Protocol 1: Chemical Synthesis using Raney Nickel Catalyst

This protocol is adapted from a procedure for the synthesis of Neohesperidin
Dihydrochalcone, which follows the same chemical principles.
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o Step 1: Dissolution and Hydrogenation

o Dissolve 18.9 g (0.030 mol) of neohesperidin (or hesperidin) in 90 ml of 2 N sodium
hydroxide solution.[4]

o Add 1.2 g of Raney nickel catalyst to the solution.[4]

o Hydrogenate the mixture for 15 hours under normal pressure. The reaction progress can
be monitored by measuring the hydrogen uptake, which should correspond to
approximately 30 mmol.[4]

o Step 2: Filtration and Neutralization
o After the reaction is complete, filter the solution to remove the Raney nickel catalyst.[4]

o While stirring and cooling the solution with ice, adjust the pH to 6 by adding approximately
36 ml of 5 N hydrochloric acid.[4] This results in a clear yellow solution.

o Step 3: Crystallization and Purification
o Store the clear yellow solution in a refrigerator for 48 hours to allow for crystallization.[4]
o Filter the mixture under suction to collect the white precipitate.[4]

o Wash the residue with cold water and dry it overnight in a high vacuum to obtain the final
product.[4]

Protocol 2: One-Pot Synthesis under Medium Pressure

This method, described in a patent, utilizes medium pressure to potentially accelerate the
reaction.

o Step 1: Reaction Setup

o In a stainless steel autoclave, add 100g of hesperidin, 500ml of 30% sodium hydroxide
solution, and 10g of a wetted 5% Platinum on Carbon (Pt/C) catalyst.[5]
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o Seal the autoclave and purge it with nitrogen gas three times, followed by three purges
with hydrogen gas.[5]

o Step 2: Hydrogenation
o Control the pressure at 1.5 MPa and the temperature between 30-90 °C.[5]
o Allow the reaction to proceed for approximately 10 hours.[5]

o Step 3: Product Isolation

[¢]

After the reaction, filter the solution to recover the catalyst for reuse.[5]

[¢]

Neutralize the reaction solution to a neutral pH with 31% hydrochloric acid.[5]

[e]

Filter the resulting mixture. Take the filter cake and add it to 300ml of water, heating until it
is fully dissolved.[5]

[e]

Cool the solution to approximately 10 °C to induce crystallization.[5]

o

Filter and dry the white powder to obtain the final product.[5]

The following workflow diagram illustrates the key stages of the chemical synthesis protocol.

Reaction Preparation Core Reaction Product Work-up

Dissolve Hesperidin Add Catalyst Introduce Hz2 Gas Filter to Remove Neutralize with Acid Crystallize .
in NaOH Solution (e.g., Raney-Ni) (Hydrogenation) Catalyst (e.g., HCI) (Cold Temperature) et 2 sy (sl

Click to download full resolution via product page

Fig. 2. Experimental workflow for the chemical synthesis of Hesperidin Dihydrochalcone.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific conditions and catalysts used.
The table below summarizes quantitative data from various reported methods.
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Pt-Fe-Ni
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Alternative Synthesis Pathways

While chemical synthesis is the conventional route, recent research has explored biocatalytic
methods as a more sustainable alternative.

Microbial-Driven Synthesis

A novel approach utilizes yeast-mediated hydrogenation.[7] In this method, strains like Yarrowia
lipolytica or Rhodotorula glutinis are used to biocatalytically hydrogenate the C=C bond in the
chalcone intermediate, which is formed after the alkalization of neohesperidin.[6] This
biotransformation process has demonstrated high yields (over 83%) and offers advantages in
terms of reaction stability, safety, and the use of cost-effective catalysts compared to traditional
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chemical hydrogenation.[6][7] This method represents a promising green chemistry route for
producing dihydrochalcones from citrus-derived flavonoids.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12110229?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12110229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

